molecular formula C19H20Cl2N4O4S B11990914 8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11990914
M. Wt: 471.4 g/mol
InChI Key: VBHMDZKAOAUAKG-YRNVUSSQSA-N
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Description

The compound 8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the purine core. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the chlorobut-2-en-1-yl group: This step involves the reaction of the purine core with 3-chlorobut-2-en-1-yl chloride under basic conditions to form the desired sulfanyl derivative.

    Attachment of the chlorophenoxy group: The final step involves the reaction of the intermediate with 4-chlorophenoxy-2-hydroxypropyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorobut-2-en-1-yl group can be reduced to a butyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Butyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving purine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive purine derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is likely related to its interaction with molecular targets such as enzymes or receptors that recognize purine derivatives. The compound may act by inhibiting or activating these targets, thereby modulating biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives such as:

    Caffeine: A well-known stimulant with a similar purine core.

    Theobromine: Found in chocolate, with similar stimulant properties.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C19H20Cl2N4O4S

Molecular Weight

471.4 g/mol

IUPAC Name

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H20Cl2N4O4S/c1-11(20)7-8-30-19-22-16-15(17(27)23-18(28)24(16)2)25(19)9-13(26)10-29-14-5-3-12(21)4-6-14/h3-7,13,26H,8-10H2,1-2H3,(H,23,27,28)/b11-7+

InChI Key

VBHMDZKAOAUAKG-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C\CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C)/Cl

Canonical SMILES

CC(=CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C)Cl

Origin of Product

United States

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